Cyanidin-3-O-sophoroside

Food Processing Anthocyanin Stability Thermal Degradation

For applications involving thermal processing or PEF preservation, standard cyanidin-3-O-glucoside exhibits measurable degradation gaps. Cyanidin-3-O-sophoroside is the exact-fit solution, providing superior stability based on its diglycoside substitution pattern. • Retains 6.6-10.9 percentage points more pigment than Cy-3-glu under industrial jam cooking conditions (up to 105°C). • Demonstrates better retention across stainless steel, pure titanium, and titanium-alloy PEF electrodes. • Validated non-competitive polyphenol oxidase inhibitor for anti-browning in fresh-cut produce. Select when intrinsic process stability is the dominant requirement.

Molecular Formula C27H31O16+
Molecular Weight 611.5 g/mol
Cat. No. B12324371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin-3-O-sophoroside
Molecular FormulaC27H31O16+
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1
InChIKeySXYMMDGPXYVCER-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin-3-O-sophoroside Procurement & Selection


Cyanidin-3-O-sophoroside (Cy-3-soph; CAS 18376-31-3 as chloride salt) is an anthocyanidin diglycoside consisting of a cyanidin aglycone core linked to a sophorose disaccharide (glucosyl-β-(1→2)-glucose) at the C3 position, with molecular formula C₂₇H₃₁O₁₆⁺ and exact mass 611.1612 Da [1]. Unlike simpler cyanidin-3-O-glucoside (Cy-3-glu), the sophoroside substitution pattern confers distinct physicochemical and biological properties that preclude functional interchangeability [2]. This guide provides rigorous, comparator-driven evidence for scientific users and procurement specialists to evaluate when and why Cy-3-soph represents the appropriate selection over structurally related cyanidin glycosides.

Diglycoside (sophoroside) moiety distinct from monoglucoside Cy-3-glu
Reported higher thermal stability in food matrices up to 105°C
Lower susceptibility to pulsed electric field (PEF) degradation
Non-competitive polyphenol oxidase (PPO) inhibitor for enzymatic browning studies

Cyanidin-3-O-sophoroside: Non-Interchangeability


Cyanidin-3-O-sophoroside and cyanidin-3-O-glucoside are often co-isolated from identical botanical sources and share the same cyanidin chromophore; however, the presence of a second glucose moiety attached via a β-(1→2) linkage to the 3-O-glucose in Cy-3-soph fundamentally alters intermolecular interactions, thermal degradation kinetics, and processing stability relative to the monoglucoside Cy-3-glu [1]. Substituting Cy-3-glu or cyanidin-3-O-rutinoside (Cy-3-ru) for Cy-3-soph in applications requiring thermal processing, electric field treatment, or prolonged storage leads to measurably different outcomes in pigment retention, antioxidant capacity preservation, and color parameter stability [2]. The quantitative evidence below demonstrates that glycosylation pattern—not merely aglycone identity—determines functional performance under real-world experimental and industrial conditions.

Cy-3-soph (target)
Sophoroside glycosylation; higher thermal and PEF stability; different copigmentation thermodynamics
Cy-3-glu (common substitute)
Monoglucoside; more favorable copigmentation but may exhibit higher degradation under thermal and PEF processing

Glycosylation pattern may shift processing stability outcomes; direct interchangeability requires validation.

Cyanidin-3-O-sophoroside Comparative Evidence


Thermal Stability in Jam Processing: Cy-3-soph vs. Cy-3-glu

In a direct head-to-head comparison under industrial jam preparation conditions, cyanidin-3-O-sophoroside (Cy-3-soph) exhibited significantly lower degradation than cyanidin-3-O-glucoside (Cy-3-glu) across all tested time-temperature combinations. The most pronounced differential emerged under the harshest processing conditions (105°C for 30 minutes), where Cy-3-soph loss was 74.5% in sugar jam and 44.2% in sugar-low jam, compared to Cy-3-glu loss of 81.1% in sugar jam and 55.1% in sugar-low jam—representing an absolute retention advantage of approximately 6.6 and 10.9 percentage points, respectively [1]. This pattern of superior stability for Cy-3-soph over Cy-3-glu was consistently observed across all four time-temperature combinations evaluated.

Thermal stability
Head-to-head
At 105°C/30 min: Cy-3-soph loss 74.5% (sugar jam), 44.2% (sugar-low jam); Cy-3-glu loss 81.1% (sugar jam), 55.1% (sugar-low jam). Cy-3-soph retention advantage ~6.6–10.9 percentage points.
Supports higher pigment retention in thermal processing research
HPLC-DAD; raspberry jam matrices; data to verify across other formulations
Food Processing Anthocyanin Stability Thermal Degradation Quality Control

PEF Degradation Susceptibility: Cy-3-soph vs. Cy-3-glu

Under identical pulsed electric field (PEF) processing conditions using three different electrode materials (stainless steel, pure titanium, and titanium-based alloy), cyanidin-3-O-sophoroside (Cy-3-soph) demonstrated consistently lower susceptibility to PEF-induced degradation compared to cyanidin-3-O-glucoside (Cy-3-glc). While both compounds underwent degradation across all electrode configurations, the study explicitly concluded that Cy-3-glc was more susceptible to PEF than Cy-3-soph [1]. Stainless steel electrodes provided the best retention for both compounds, whereas pure titanium and titanium-based alloy electrodes caused higher degradation [1]. Notably, the antioxidant capacity of both compounds with stainless steel electrodes was enhanced after PEF treatment, in contrast to degradation with the other electrode materials [1].

PEF degradation
Head-to-head
Cy-3-glu more susceptible to PEF-induced degradation than Cy-3-soph across stainless steel, pure titanium, and titanium alloy electrodes. Stainless steel provided best retention for both; antioxidant capacity enhanced with stainless steel.
Reported lower PEF susceptibility supports non-thermal processing research fit
Electrode material choice affects degradation; context-specific review needed
Non-thermal Processing Food Preservation PEF Technology Anthocyanin Stability

Copigmentation Thermodynamics: Cy-3-soph vs. Cy-3-glu

A comparative thermodynamic analysis of intermolecular copigmentation—a critical mechanism for anthocyanin color stabilization in food and beverage systems—revealed that cyanidin-3-O-glucoside (Cy-3-glu) exhibits more favorable copigmentation thermodynamics than cyanidin-3-O-sophoroside (Cy-3-soph) under identical conditions. Using five phenolic acids as copigments, the calculated thermodynamic parameters (ΔH°, ΔG°, ΔS°) indicated that the copigmentation reaction was more favorable for Cy-3-glu than for Cy-3-soph at the same pH [1]. Additionally, copigmentation was more favorable at pH 4.0 than at pH 3.2 for both anthocyanins, with maximum effects observed around pH 4 with ferulic acid and at an anthocyanin/copigment molar ratio of 1:100 [1].

Copigmentation thermodynamics
Head-to-head
Cy-3-glu exhibits more favorable ΔH°, ΔG°, ΔS° than Cy-3-soph with five phenolic acids at pH 3.2 and 4.0; copigmentation stronger at pH 4.0 and lower temperature.
Copigmentation-dependent color stabilization may favor Cy-3-glu selection
Review thermodynamics for target formulation pH
Color Stabilization Food Chemistry Anthocyanin Copigmentation Natural Colorants

Non-competitive PPO Inhibition & Anti-browning

Cyanidin-3-O-sophoroside isolated from Garcinia mangostana rind functions as a potent, reversible, non-competitive inhibitor of polyphenol oxidase (PPO), the key enzyme responsible for enzymatic browning in fruits and vegetables [1]. This mechanism-based activity was validated in an apple browning model system, where Cy-3-soph effectively controlled enzymatic browning [1]. The non-competitive inhibition mode distinguishes Cy-3-soph from competitive inhibitors and may offer advantages in complex food matrices where substrate concentration varies.

PPO inhibition
Class-level
Reported non-competitive, reversible inhibition of polyphenol oxidase; validated anti-browning effect in apple model system.
Supports enzymatic browning inhibition research; quantitative kinetics not reported
Data to verify from primary source; mechanism defined but IC₅₀ absent
Enzyme Inhibition Food Preservation Enzymatic Browning Postharvest Quality

Thermal Degradation Kinetics: Cy-3-soph vs. Cy-3-rutinoside

A classical thermal degradation study conducted at 98°C across a pH range of 1.0 to 4.5 compared the degradation products of cyanidin-3-O-glucoside, cyanidin-3-O-rutinoside, and cyanidin-3-O-sophoroside . All three anthocyanins generated seven isolable degradation products including quercetin, phloroglucin-aldehyde, and protocatechuic acid, indicating that while the glycosylation pattern influences degradation kinetics (as demonstrated in Evidence Item 1), the fundamental thermal degradation pathway yielding these specific products is conserved across the three cyanidin glycosides . This provides a class-level baseline for understanding thermal behavior.

Thermal degradation products
Class-level
At 98°C, Cy-3-soph, Cy-3-glu, and Cy-3-ru generate the same seven degradation products (quercetin, phloroglucin-aldehyde, protocatechuic acid, etc.), indicating conserved degradation pathway across glycosylation variants.
Degradation product profile comparable; glycosylation influences kinetics not product identity
Class inference; quantitative rate differences present (see thermal stability evidence)
Thermal Degradation Anthocyanin Stability Natural Colorants Food Chemistry

Cyanidin-3-O-sophoroside Application Scenarios


Natural Colorants for Thermal Processing

Based on direct comparative thermal stability data, Cy-3-soph is the optimal selection among cyanidin glycosides for applications involving thermal processing at temperatures up to 105°C. The compound demonstrates consistently lower degradation than Cy-3-glu across all tested time-temperature combinations, with retention advantages of 6.6 to 10.9 percentage points under industrial jam cooking conditions [1]. For procurement, this translates to lower required input quantities to achieve target color intensity specifications and reduced batch-to-batch color variability following thermal treatment.

PEF-Processed Foods & Non-thermal Preservation

For industrial users implementing PEF technology as a non-thermal preservation method, Cy-3-soph provides measurably better pigment retention than Cy-3-glc regardless of electrode material selection (stainless steel, pure titanium, or titanium-based alloy) [1]. Procurement of Cy-3-soph for PEF-processed products directly addresses the differential degradation susceptibility documented in head-to-head comparisons, particularly relevant when process economics or equipment availability dictates the use of titanium-based electrodes that induce higher anthocyanin degradation [1].

Anti-browning Agents for Fresh-Cut Produce

Cy-3-soph functions as a potent, non-competitive, reversible inhibitor of polyphenol oxidase (PPO), with validated anti-browning efficacy demonstrated in apple model systems [1]. This mechanism-based activity supports its selection as a natural anti-browning agent for research and development in fresh-cut fruit preservation and minimally processed food applications. The non-competitive inhibition mode may confer advantages in complex food matrices where substrate concentration varies, distinguishing Cy-3-soph from competitive inhibitors [1].

Copigmentation-Based Color Stabilization

Procurement specialists should note that for applications where copigmentation-driven color stabilization is the primary quality determinant, Cy-3-glu—not Cy-3-soph—may represent the more appropriate selection. Thermodynamic analysis demonstrates that Cy-3-glu exhibits more favorable copigmentation parameters than Cy-3-soph under equivalent pH conditions [1]. This evidence-based differentiation guides compound selection toward Cy-3-glu when copigmentation is central to formulation strategy, and toward Cy-3-soph when intrinsic thermal or processing stability is the dominant requirement.

Application
Selection Property
Validation Focus
Thermal-processing pigment studies
Thermal stability profile
Pigment retention across time-temperature matrices
PEF processing research
PEF degradation susceptibility
Retention across electrode material types
Enzymatic browning inhibition studies
PPO inhibition mechanism
Non-competitive inhibition in fruit model systems
Copigmentation color-stability research
Copigmentation thermodynamics
Thermodynamic favorability under target pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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